PDBA finds extensive use in organic synthesis, particularly in a reaction known as the Suzuki coupling reaction []. This reaction efficiently forms carbon-carbon bonds between an arylboronic acid (like PDBA) and an aryl halide (a molecule containing a carbon-halogen bond) with the help of a palladium catalyst []. The versatility of the Suzuki reaction allows researchers to create complex organic molecules with specific functionalities. These molecules find applications in various fields, including:
The presence of the deuterium atom (represented by "d5" in the name) in PDBA makes it a valuable tool for studying enzyme kinetics []. Deuterium is a stable isotope of hydrogen with a slightly heavier mass. By incorporating PDBA into a molecule that interacts with an enzyme, researchers can track the reaction process using techniques like mass spectrometry []. The slight mass difference between PDBA and its non-deuterated counterpart allows scientists to differentiate between the starting material and the product formed by the enzyme reaction. This information helps them understand the enzyme's mechanism of action and binding affinity for specific molecules [].
PDBA's ability to bind to specific sites on proteins makes it useful for investigating protein-ligand interactions []. Ligands are molecules that bind to proteins, influencing their function. By attaching PDBA to a known ligand or designing a PDBA-based probe, researchers can study how these molecules interact with proteins. This information provides insights into various cellular processes and helps identify potential drug targets [].
Phenyl-d5-boronic acid is a boronic acid derivative characterized by the presence of five deuterium atoms, which are isotopes of hydrogen. Its molecular formula is , and it has a molecular weight of approximately 121.93 g/mol. This compound is notable for its crystalline solid state and is often utilized in various
Phenyl-d5-boronic acid is likely to have similar safety hazards as unlabeled phenylboronic acid. Information on safety data sheets (SDS) from chemical suppliers suggests that it may cause mild skin and eye irritation []. Always consult the SDS before handling this compound and follow proper laboratory safety protocols.
While specific biological activities of phenyl-d5-boronic acid are not extensively documented, boronic acids in general have been studied for their potential therapeutic applications. They can inhibit certain enzymes, such as proteasomes, and have been investigated for their roles in drug design, particularly in targeting cancer cells.
Phenyl-d5-boronic acid can be synthesized through several methods:
Phenyl-d5-boronic acid has several applications:
Several compounds share structural similarities with phenyl-d5-boronic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Phenylboronic Acid | C6H7BO2 | Standard boronic acid without deuterium isotopes. |
4-Methylphenylboronic Acid | C7H9BO2 | Methyl group substitution increases steric hindrance. |
2-Naphthaleneboronic Acid | C10H9BO2 | Larger aromatic system providing different reactivity patterns. |
Phenyl-d3-boronic Acid | C6H9BO2 | Contains three deuterium atoms instead of five. |
Phenyl-d5-boronic acid's unique feature lies in its five deuterium atoms, which can significantly influence its reactivity and properties compared to its non-deuterated counterparts and other boronic acids.
The molecular formula of phenyl-d5-boronic acid is consistently reported as C₆H₂BD₅O₂ [1] [4] [5]. The exact molecular weight varies slightly among sources due to precise isotopic mass calculations, with values reported as 126.96 g/mol [1] [2] [6] [4] [5] [7] [8] [9] and 126.892 g/mol [10]. The Chemical Abstracts Service registry number is 215527-70-1 [1] [2] [3] [6] [4] [11] [12] [5] [13] [14] [15] [7] [10] [8] [9].
The SMILES notation for phenyl-d5-boronic acid is reported as [2H]c1c([2H])c([2H])c(B(O)O)c([2H])c1[2H] [2], indicating the systematic replacement of all aromatic hydrogen positions with deuterium. The International Chemical Identifier string is InChI=1S/C6H7BO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H/i1D,2D,3D,4D,5D [2], with the corresponding InChI Key being HXITXNWTGFUOAU-RALIUCGRSA-N [2] [11] [13].
Based on the structural similarity to phenylboronic acid, phenyl-d5-boronic acid exhibits a planar molecular geometry with idealized C₂ᵥ molecular symmetry [16]. The boron atom adopts sp²-hybridization and contains an empty p-orbital, consistent with the Lewis acidic character of boronic acids [16].
The boron-carbon bond length in phenylboronic acid has been calculated to be 1.566-1.567 Å using density functional theory methods [17], and similar bond parameters are expected for the deuterated analog. The boron-oxygen bond distances are typically in the range of 1.359-1.375 Å [17]. The molecular structure maintains planarity with minor deviations around the carbon-boron bond, typically ranging from 6.6° to 21.4° [16].
Phenyl-d5-boronic acid appears as a white to off-white crystalline solid [2] [11] [13] [7] [8]. The compound exhibits a melting point consistently reported in the range of 217-220°C [2] [4] [11] [5] [13] [7] [10] [8] [9]. The boiling point is predicted to be 265.9°C at 760 mmHg [4] [10] [8]. The density is reported as 1.18 g/cm³ [4] [10], and the compound demonstrates hygroscopic properties [11] [13].
The exact mass is calculated as 127.08500 Da [4], with a polar surface area of 40.46 Ų [4] [10]. The vapor pressure at 25°C is 0.00446 mmHg [4], and the flash point is 114.6°C [4] [10]. The refractive index is 1.534 [4].
Phenyl-d5-boronic acid exhibits limited solubility in organic solvents, being slightly soluble in chloroform and dimethyl sulfoxide [11] [13]. The compound demonstrates poor solubility in non-polar solvents such as hexanes [16]. Storage conditions typically require temperatures of 2-8°C with protection from light and moisture [6] [8].
The International Union of Pure and Applied Chemistry systematic name for this compound is (2,3,4,5,6-pentadeuteriophenyl)boronic acid [1] [4] [13] [14] [15]. This nomenclature explicitly indicates the positions of deuterium substitution on the benzene ring and identifies the boronic acid functional group.
The compound is most commonly referred to as phenyl-d5-boronic acid [1] [2] [3] [6] [4] [11] [12] [5] [13] [14] [15] [7] [10] [8] [9]. Alternative names include:
The compound is registered under multiple database systems with specific identifiers. The Chemical Abstracts Service number is 215527-70-1 [1] [2] [3] [6] [4] [11] [12] [5] [13] [14] [15] [7] [10] [8] [9]. The European Community number is 623-841-0 [1] [2] [18]. The PubChem Compound Identifier is 16213772 [1], with the DSSTox Substance ID being DTXSID20584110 [1]. The MDL number is MFCD02093711 [2] [6] [11] [13] [7] [8].
Irritant